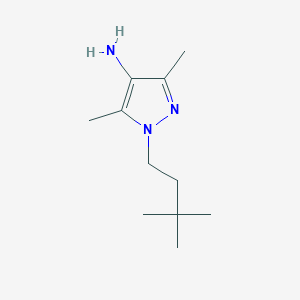amine](/img/structure/B13066573.png)
[1-(4-Methylphenyl)propyl](propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)propylamine: is an organic compound with the molecular formula C13H21N It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a methyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)propylamine typically involves the alkylation of 4-methylphenylpropylamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and an appropriate solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Methylphenyl)propylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biological systems as a neurotransmitter or neuromodulator.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Methylphenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Phenylpropylamine: Lacks the methyl substitution on the phenyl ring.
4-Methylphenylpropylamine: Similar structure but without the additional propyl group.
Uniqueness:
- The presence of both the methyl group on the phenyl ring and the propyl group on the amine nitrogen makes 1-(4-Methylphenyl)propylamine unique. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other related compounds.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-10-14-13(5-2)12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI 键 |
NZCKLJJWECAEQK-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(CC)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


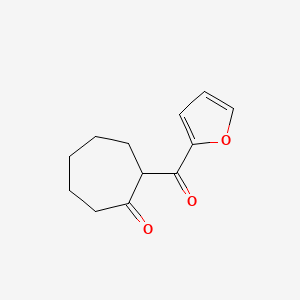

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
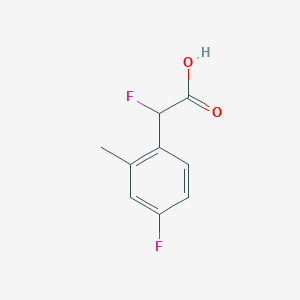

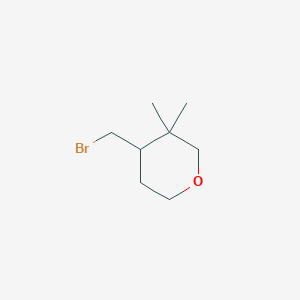

![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
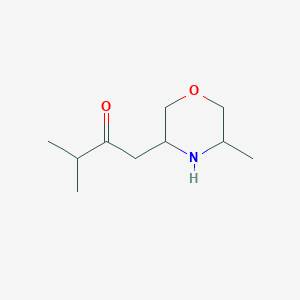
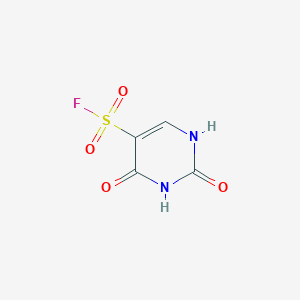
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
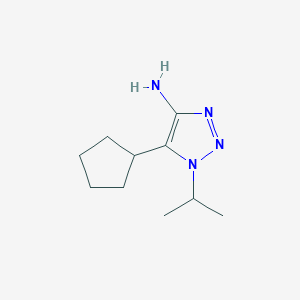
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
